N-(2-(2-Hydroxy-4-(methylsulfonamido)-5-phenoxyphenyl)-2-oxoethyl)formamide
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Overview
Description
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Synthesis Analysis
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This would involve a discussion of the chemical reactions that the compound can undergo. This might include its reactivity with various reagents, its participation in certain types of reactions (e.g., substitution reactions, addition reactions), and the products it forms.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.Scientific Research Applications
Enzyme Inhibition
N-(2-(2-Hydroxy-4-(methylsulfonamido)-5-phenoxyphenyl)-2-oxoethyl)formamide and its analogues have been studied for their inhibitory activity against enzymes like Aminopeptidase N (APN/CD13). APN is a zinc-dependent transmembrane ectoenzyme involved in cancer's metastasis and angiogenesis processes. SAR (Structure-Activity Relationship) studies around the S1 subsite of APN have identified potent inhibitors, highlighting the therapeutic potential of these compounds in cancer treatment (Lee et al., 2020).
Synthetic Chemistry
The compound and its derivatives have been utilized in synthetic chemistry for creating complex molecules. For example, N-(4-Methylsulfonamido-3-phenoxyphenyl)-9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboximide was synthesized, showcasing the compound's versatility in forming various chemically significant structures (Kankanala et al., 2011).
Safety And Hazards
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Future Directions
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I hope this general information is helpful! If you have any more specific questions, feel free to ask.
properties
IUPAC Name |
N-[2-[2-hydroxy-4-(methanesulfonamido)-5-phenoxyphenyl]-2-oxoethyl]formamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O6S/c1-25(22,23)18-13-8-14(20)12(15(21)9-17-10-19)7-16(13)24-11-5-3-2-4-6-11/h2-8,10,18,20H,9H2,1H3,(H,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTXBRUSJXFSAJA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=C(C(=C1)O)C(=O)CNC=O)OC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10441602 |
Source
|
Record name | AGN-PC-0N6CKZ | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10441602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
MethanesulfonaMide, N-[4-[2-(forMylaMino)acetyl]-5-hydroxy-2-phenoxyphenyl]- | |
CAS RN |
149457-03-4 |
Source
|
Record name | AGN-PC-0N6CKZ | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10441602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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